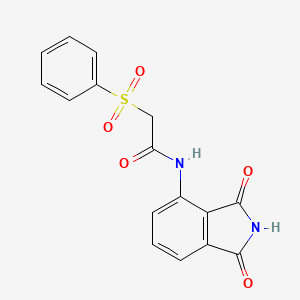
4-Chloro-6-(2-naphthylsulfanyl)-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(2-naphthylsulfanyl)-2-pyrimidinamine, also known as 2-Naphthylsulfonylchloride, is an organic compound commonly used in a variety of scientific research applications. It is a colorless solid that is soluble in both water and organic solvents. This compound is used in a variety of biochemical and physiological studies, such as enzyme kinetics, cell signaling, and drug metabolism.
Wissenschaftliche Forschungsanwendungen
Photophysical Behavior and Electronic Energy Transfer
Research into compounds with complex structures, including those related to pyrimidines, has explored their photophysical behaviors. For instance, studies on Ruthenium(II) complexes linked to pyrenyl and naphthyl derivatives have shown significant insights into intramolecular electronic energy transfer mechanisms. These findings are crucial for developing advanced materials for optoelectronic applications and understanding the fundamental processes in photochemistry and photophysics (J. A. Simon et al., 1997).
Heterocyclic Chemistry and Molecular Rearrangements
Heterocyclic chemistry, particularly involving pyrimidines, has been a fertile ground for discovering novel reactions and synthesizing complex molecules. The rearrangement reactions of pyrido[1,2‐a]pyrimidines to isomeric naphthyridines highlight the versatility of pyrimidine derivatives in synthesizing diverse heterocyclic compounds, which are crucial for developing new pharmaceuticals and materials (B. Schober & T. Kappe, 1988).
Water Oxidation Catalysts
The development of water oxidation catalysts is vital for renewable energy technologies, such as artificial photosynthesis systems. Research on Ru complexes, including those related to pyridine and naphthyl derivatives, has shown promising activity in catalyzing water oxidation, a critical step in splitting water to produce oxygen and hydrogen fuel (R. Zong & R. Thummel, 2005).
Advanced Polymeric Materials
Pyridine-based compounds have been utilized in synthesizing novel polymeric materials with exceptional thermal and physical properties. Research into poly(amide-imides) and polyimides derived from diamines, including naphthyl and pyridine moieties, has resulted in materials with high thermal stability, suitable for advanced engineering applications (S. Mehdipour‐Ataei et al., 2004).
Fluorescent Materials and Chemosensors
The synthesis and study of fluorescent materials based on pyridine-imide structures have opened new avenues in sensing technologies. Novel poly(pyridine imide)s with pendent naphthalene groups have demonstrated potential as acid chemosensors, showcasing the role of pyridine derivatives in developing responsive materials for environmental and biomedical applications (D. Liaw et al., 2007).
Eigenschaften
IUPAC Name |
4-chloro-6-naphthalen-2-ylsulfanylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S/c15-12-8-13(18-14(16)17-12)19-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBXLNVTJHQULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC(=NC(=N3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid](/img/structure/B2890483.png)




![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-{1-[3-(trifluoromethyl)phenyl]ethyl}pyrimidine-5-carboxamide](/img/structure/B2890490.png)

![(Z)-N-[2-(tert-butylamino)-2-oxoethyl]-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-ethylprop-2-enamide](/img/structure/B2890493.png)





